KH7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氢化钾是一种由钾和氢组成的无机化合物。它是一种碱金属氢化物,化学式为 KH。氢化钾是白色固体,但商业样品通常呈灰色。 它是一种强超碱,具有高度反应性,通常用于有机合成 .

准备方法

合成路线和反应条件: 氢化钾是在 200 到 350 摄氏度之间通过钾金属和氢气的直接结合制备的。 反应如下:[ 2K + H_2 \rightarrow 2KH ] 这种方法是由汉弗莱·戴维爵士在 1807 年发现钾后不久发现的 .

工业生产方法: 在工业环境中,由于氢化钾具有高度反应性,因此通常在受控环境中生产,以确保安全。 它通常以矿物油或石蜡中的浆液形式出售,以方便更安全地处理和分配 .

化学反应分析

反应类型:

与水的反应: 氢化钾与水剧烈反应生成氢氧化钾和氢气:[ KH + H_2O \rightarrow KOH + H_2 ]

去质子化反应: 作为超碱,氢化钾用于去质子化羰基化合物形成烯醇盐和胺形成酰胺

常用试剂和条件:

水: 反应生成氢氧化钾和氢气。

羰基化合物: 去质子化形成烯醇盐。

胺: 去质子化形成酰胺。

主要产物:

氢氧化钾 (KOH): 由与水的反应形成。

烯醇盐和酰胺: 由去质子化反应形成

科学研究应用

氢化钾因其强碱性而被广泛用于科学研究。它的一些应用包括:

有机合成: 用作各种有机反应中的碱,包括环化、缩合、重排、消除和还原反应.

去质子化试剂: 用于去质子化羰基化合物和胺形成烯醇盐和酰胺

氢负离子供体: 作为氢负离子供体作用于路易斯酸,如硼酸盐和硼烷.

作用机制

氢化钾主要通过其强碱性发挥作用。它充当超碱,这意味着它比氢化钠更碱性。这使得它能够有效地去质子化各种化合物,促进烯醇盐和酰胺的形成。 所涉及的分子靶标和途径包括羰基化合物和胺,它们分别被去质子化形成烯醇盐和酰胺 .

相似化合物的比较

氢化钾与其他碱金属氢化物相似,例如:

- 氢化锂 (LiH)

- 氢化钠 (NaH)

- 氢化铷 (RbH)

- 氢化铯 (CsH)

独特性: 氢化钾因其比氢化钠更高的碱性而具有独特性,使其在某些去质子化反应中更有效。 它也更具反应性,并且由于其自燃性需要小心处理 .

属性

CAS 编号 |

330676-02-3 |

|---|---|

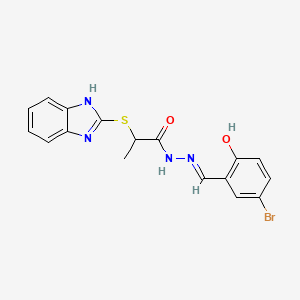

分子式 |

C17H15BrN4O2S |

分子量 |

419.3 g/mol |

IUPAC 名称 |

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |

InChI 键 |

WILMXUAKQKGGCC-JTQLQIEISA-N |

SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

手性 SMILES |

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

规范 SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

KH7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is KH7's primary target and how does it interact with it?

A1: this compound is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. This compound specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of this compound-mediated sAC inhibition?

A2: this compound's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, this compound has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does this compound affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. This compound treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does this compound affect vascular endothelial function?

A4: Yes, this compound has been shown to influence vascular endothelial function. Studies show that this compound treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of this compound in studying sperm function?

A5: this compound has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with this compound does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about this compound's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding this compound's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about this compound's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of this compound's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for this compound?

A9: The provided research articles focus on the biological activity of this compound and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about this compound's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of this compound. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A11: this compound's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, this compound effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of this compound in sAC research?

A12: The discovery and characterization of this compound as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. This compound provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for this compound research?

A13: Given the involvement of sAC in diverse physiological processes, this compound research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。